molecular formula C21H19N3O2 B13581789 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B13581789
M. Wt: 345.4 g/mol
InChI Key: WUTNAIZHKYJDNK-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that features both a benzodiazole and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:

    Formation of Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzodiazole is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Esterification: The naphthalene moiety is introduced through an esterification reaction with 2-naphthol and chloroacetic acid.

    Amidation: Finally, the ester is converted to the amide by reacting with the benzodiazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole or naphthalene rings.

    Reduction: Reduced forms of the benzodiazole or naphthalene rings.

    Substitution: Substituted benzodiazole or naphthalene derivatives.

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The benzodiazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
  • N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide
  • N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide

Uniqueness

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of both benzodiazole and naphthalene moieties, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C21H19N3O2/c25-21(14-26-17-10-9-15-5-1-2-6-16(15)13-17)22-12-11-20-23-18-7-3-4-8-19(18)24-20/h1-10,13H,11-12,14H2,(H,22,25)(H,23,24)

InChI Key

WUTNAIZHKYJDNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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